molecular formula C4H4Cl2O2 B105484 4,4-Dichloro-2-butenoic acid CAS No. 16502-88-8

4,4-Dichloro-2-butenoic acid

Cat. No. B105484
CAS RN: 16502-88-8
M. Wt: 154.98 g/mol
InChI Key: XLGXDNRJBKTMBF-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dichloro-2-butenoic acid (DCBA) is an organic compound with the molecular formula C4H4Cl2O2. It is a colorless liquid that is soluble in water and commonly used in scientific research. DCBA is a versatile compound that has many applications in various fields, including agriculture, medicine, and environmental science.

Mechanism Of Action

4,4-Dichloro-2-butenoic acid works by inhibiting the activity of enzymes that are involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is involved in the regulation of the nervous system. 4,4-Dichloro-2-butenoic acid also inhibits the activity of other enzymes, such as carboxypeptidase A and B, which are involved in the breakdown of proteins.

Biochemical And Physiological Effects

4,4-Dichloro-2-butenoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the regulation of the nervous system, which can lead to neurological effects such as seizures, tremors, and paralysis. 4,4-Dichloro-2-butenoic acid has also been shown to have effects on the cardiovascular system, including the inhibition of blood clotting and the regulation of blood pressure.

Advantages And Limitations For Lab Experiments

4,4-Dichloro-2-butenoic acid has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of applications, including the study of biological systems and the synthesis of other organic compounds. However, 4,4-Dichloro-2-butenoic acid also has limitations, including its toxicity and potential for environmental contamination. Careful handling and disposal procedures must be followed when working with 4,4-Dichloro-2-butenoic acid.

Future Directions

There are many future directions for the study of 4,4-Dichloro-2-butenoic acid. One area of research is the development of new herbicides based on 4,4-Dichloro-2-butenoic acid. Another area of research is the investigation of the mechanism of action of 4,4-Dichloro-2-butenoic acid and its effects on various enzymes and proteins. Additionally, there is potential for the use of 4,4-Dichloro-2-butenoic acid in the development of new drugs for the treatment of neurological and cardiovascular disorders.
Conclusion:
In conclusion, 4,4-Dichloro-2-butenoic acid is a versatile compound that has many scientific research applications. It is used in the study of biological systems, the synthesis of other organic compounds, and as a herbicide. 4,4-Dichloro-2-butenoic acid works by inhibiting the activity of enzymes involved in various biological processes, including the regulation of the nervous and cardiovascular systems. While 4,4-Dichloro-2-butenoic acid has several advantages for use in lab experiments, careful handling and disposal procedures must be followed due to its toxicity and potential for environmental contamination. There are many future directions for the study of 4,4-Dichloro-2-butenoic acid, including the development of new herbicides and drugs for the treatment of neurological and cardiovascular disorders.

Synthesis Methods

4,4-Dichloro-2-butenoic acid can be synthesized through a series of chemical reactions. The most common method involves the reaction of 2-chloroacryloyl chloride with sodium dichloroacetate in the presence of a base such as triethylamine. The resulting product is then hydrolyzed to form 4,4-Dichloro-2-butenoic acid.

Scientific Research Applications

4,4-Dichloro-2-butenoic acid has many scientific research applications, including its use as a herbicide and in the synthesis of other organic compounds. It is also used in the study of biological systems, particularly in the investigation of the mechanism of action of certain enzymes and proteins. 4,4-Dichloro-2-butenoic acid has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of the nervous system.

properties

CAS RN

16502-88-8

Product Name

4,4-Dichloro-2-butenoic acid

Molecular Formula

C4H4Cl2O2

Molecular Weight

154.98 g/mol

IUPAC Name

(E)-4,4-dichlorobut-2-enoic acid

InChI

InChI=1S/C4H4Cl2O2/c5-3(6)1-2-4(7)8/h1-3H,(H,7,8)/b2-1+

InChI Key

XLGXDNRJBKTMBF-OWOJBTEDSA-N

Isomeric SMILES

C(=C/C(=O)O)\C(Cl)Cl

SMILES

C(=CC(=O)O)C(Cl)Cl

Canonical SMILES

C(=CC(=O)O)C(Cl)Cl

Origin of Product

United States

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